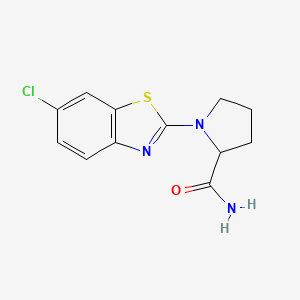![molecular formula C17H20ClN7 B6472129 5-chloro-6-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile CAS No. 2640885-69-2](/img/structure/B6472129.png)
5-chloro-6-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-6-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile is a complex organic compound that is of particular interest in medicinal chemistry due to its potential therapeutic effects. The compound’s structure, characterized by the presence of a chloro group, a pyridine ring, a piperazine ring, and a dimethylaminopyrimidine moiety, makes it a versatile candidate for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: To synthesize 5-chloro-6-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile, a series of well-controlled steps are undertaken. One common route involves the following steps:
Starting Materials: : The process typically starts with commercially available precursors such as 5-chloropyridine-3-carbonitrile and 4-(dimethylamino)-6-methylpyrimidine.
Reaction Conditions: : The synthesis usually involves:
Step 1: : Nucleophilic substitution of 5-chloropyridine-3-carbonitrile with piperazine in the presence of a suitable base like potassium carbonate.
Step 2: : Coupling of the resulting intermediate with 4-(dimethylamino)-6-methylpyrimidine using a palladium-catalyzed cross-coupling reaction.
Step 3: : Purification via chromatographic techniques.
Industrial Production Methods: On an industrial scale, the synthesis is optimized for higher yield and purity:
Automated Synthesis: : Use of automated synthesizers to control reaction parameters more precisely.
Solvent Recovery: : Efficient solvent recovery systems to reduce costs and environmental impact.
Process Optimization: : Continuous monitoring and optimization of reaction conditions to ensure consistent product quality.
化学反応の分析
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions primarily at the dimethylamino group, converting it to an N-oxide.
Reduction: : Reduction reactions can target the nitrile group, converting it to an amine under suitable conditions.
Substitution: : The chloro group on the pyridine ring can be substituted with various nucleophiles, expanding the compound's chemical diversity.
Common Reagents and Conditions:
Oxidation: : Reagents like hydrogen peroxide or peracids under mild acidic conditions.
Reduction: : Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) under controlled temperature.
Substitution: : Nucleophiles like amines or thiols in the presence of bases like sodium hydroxide (NaOH).
Major Products:
Oxidation Products: : N-oxides.
Reduction Products: : Amines and other reduced forms.
Substitution Products: : Various substituted pyridine derivatives.
科学的研究の応用
5-chloro-6-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile has significant scientific research applications:
Chemistry: : As a building block in the synthesis of complex molecules and pharmaceuticals.
Biology: : For studying protein-ligand interactions due to its potential binding affinity.
Medicine: : Investigated for its therapeutic potential in targeting specific biological pathways, particularly in oncology and neurology.
Industry: : Utilized in the development of agrochemicals and other specialty chemicals.
作用機序
Mechanism of Action: The compound exerts its effects through various mechanisms:
Molecular Targets: : It can target enzymes and receptors involved in crucial biological pathways.
Pathways Involved: : Often affects signaling pathways related to cell proliferation, apoptosis, and neuroreceptor modulation.
Detailed Mechanism:
Binding: : It binds to specific active sites on target proteins or enzymes.
Inhibition/Activation: : Modifies the activity of these targets, leading to altered cellular responses.
類似化合物との比較
6-chloro-5-{4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile
5-chloro-6-{4-[4-(methylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile
5-chloro-6-{4-[4-(dimethylamino)-6-ethylpyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile
This compound’s distinctiveness lies in its ability to participate in a diverse range of chemical reactions and its potential therapeutic applications, setting it apart in both the chemical and pharmaceutical industries.
特性
IUPAC Name |
5-chloro-6-[4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN7/c1-12-8-15(23(2)3)22-17(21-12)25-6-4-24(5-7-25)16-14(18)9-13(10-19)11-20-16/h8-9,11H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKYRMPUOQVQDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=C(C=C(C=N3)C#N)Cl)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6472060.png)
![N-tert-butyl-1-[(2-chlorophenyl)methyl]pyrrolidine-3-carboxamide](/img/structure/B6472071.png)
![N-{1-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6472077.png)
![1-(2,3-dimethylphenyl)-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6472085.png)
![2-ethoxy-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}acetamide](/img/structure/B6472086.png)
![N-[1-(5-bromo-3-cyanopyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6472091.png)
![5-methoxy-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B6472095.png)
![N,N-dimethyl-2-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B6472098.png)
![N,N-dimethyl-4-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B6472100.png)
![4-(2-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B6472103.png)
![4-(4-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine](/img/structure/B6472111.png)
![N,N-dimethyl-6-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B6472117.png)
![benzyl(methyl)[(5-methyl-1,3-oxazol-4-yl)methyl]amine](/img/structure/B6472143.png)
